molecular formula C19H19F4NO2 B213709 N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Katalognummer B213709
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: AIKCAQHNPOZBOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the brain, heart, and immune system. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which can have various physiological effects, including the inhibition of neurotransmitter release, vasodilation, and immunosuppression.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the improvement of cardiovascular function. In addition, N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide in laboratory experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively high cost compared to other adenosine receptor antagonists.

Zukünftige Richtungen

There are several future directions for research on N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide and its effects on various physiological systems.

Synthesemethoden

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and Sonogashira coupling reaction. The most commonly used method involves the Buchwald-Hartwig coupling reaction between 2,6-dimethylaniline and 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl chloride in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. In addition, N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

N-(2,6-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Molekularformel

C19H19F4NO2

Molekulargewicht

369.4 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H19F4NO2/c1-12-5-3-6-13(2)16(12)24-17(25)15-8-4-7-14(9-15)10-26-11-19(22,23)18(20)21/h3-9,18H,10-11H2,1-2H3,(H,24,25)

InChI-Schlüssel

AIKCAQHNPOZBOA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.